molecular formula C23H24FN3O3 B2749204 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide CAS No. 872848-73-2

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide

Cat. No.: B2749204
CAS No.: 872848-73-2
M. Wt: 409.461
InChI Key: HXWSSNQJEBXHGT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole ring and a fluorophenyl group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The presence of these groups could suggest potential bioactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the indole and fluorophenyl precursors. The exact method would depend on the specific reactions involved, which could include nucleophilic substitutions, condensations, or other types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and fluorophenyl groups, as well as the various other functional groups present in the molecule. These could include amide groups, which are common in bioactive compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the indole ring is known to undergo electrophilic substitution reactions . The exact reactions that this compound could participate in would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Potential Research Applications of Structurally Similar Compounds

  • Antipsychotic Drug Development : Similar compounds have been investigated for their potential antipsychotic properties without interacting with dopamine receptors, suggesting a novel mechanism of action. For instance, compounds structurally related to the one mentioned have been found to exhibit antipsychotic-like profiles in behavioral tests on animals. These findings could inform the development of new antipsychotic medications with potentially fewer side effects (Wise et al., 1987).

  • Neuroscience Research : Studies on compounds with similar structures could contribute to understanding the role of orexin receptors in behaviors like compulsive food consumption, offering insights into potential treatments for binge eating and possibly other eating disorders. For example, selective antagonism at orexin receptors has been shown to reduce binge eating in animal models, highlighting a significant neurobiological mechanism (Piccoli et al., 2012).

  • Cancer Research : Carboxamide derivatives structurally related to the compound have been studied for their antitumor activities. Research involving DFT conformational and reactivity analysis, docking, and molecular dynamics simulations of such compounds provides valuable insights into their potential as anticancer agents, offering a basis for further drug development (Al-Otaibi et al., 2022).

  • Pain Management : Enaminone compounds, which share some structural similarities, have been evaluated for their antinociceptive activities. These studies contribute to the understanding of pain management and the development of new analgesics. For instance, certain enaminones have shown effectiveness in animal models of pain, suggesting potential therapeutic applications (Masocha et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many indole-containing compounds are known to interact with various enzymes and receptors in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. This could include in vitro and in vivo studies to determine its potential therapeutic effects .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-3-26(4-2)21(28)15-27-14-19(18-7-5-6-8-20(18)27)22(29)23(30)25-13-16-9-11-17(24)12-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWSSNQJEBXHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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